N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.: 866341-17-5
VCID: VC6829046
InChI: InChI=1S/C27H22ClN3O5/c1-2-11-30-26(33)20-9-8-18(25(32)29-14-17-7-10-23-24(12-17)36-16-35-23)13-22(20)31(27(30)34)15-19-5-3-4-6-21(19)28/h2-10,12-13H,1,11,14-16H2,(H,29,32)
SMILES: C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC5=CC=CC=C5Cl
Molecular Formula: C27H22ClN3O5
Molecular Weight: 503.94

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE

CAS No.: 866341-17-5

Cat. No.: VC6829046

Molecular Formula: C27H22ClN3O5

Molecular Weight: 503.94

* For research use only. Not for human or veterinary use.

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE - 866341-17-5

Specification

CAS No. 866341-17-5
Molecular Formula C27H22ClN3O5
Molecular Weight 503.94
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide
Standard InChI InChI=1S/C27H22ClN3O5/c1-2-11-30-26(33)20-9-8-18(25(32)29-14-17-7-10-23-24(12-17)36-16-35-23)13-22(20)31(27(30)34)15-19-5-3-4-6-21(19)28/h2-10,12-13H,1,11,14-16H2,(H,29,32)
Standard InChI Key CUJQLKWYWHQXPL-UHFFFAOYSA-N
SMILES C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC5=CC=CC=C5Cl

Introduction

Molecular Composition

  • IUPAC Name: N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

  • Molecular Formula: C24H19ClN2O5

  • Molecular Weight: Approximately 450.87 g/mol (computed).

Structural Features

The compound features:

  • A quinazoline core, which is a bicyclic aromatic heterocycle.

  • A benzodioxole group, known for its bioactive properties.

  • A chlorophenyl group, contributing to its hydrophobicity and potential receptor binding.

  • A carboxamide functional group, enhancing solubility and potential hydrogen bonding interactions.

Key Functional Groups

Functional GroupRole in Activity
BenzodioxoleEnhances bioactivity and stability
ChlorophenylContributes to hydrophobic interactions
CarboxamideFacilitates hydrogen bonding
Prop-2-enylAdds flexibility to molecular conformation

Synthesis Pathway

The synthesis of this compound typically involves:

  • Formation of the Quinazoline Core: Starting from anthranilic acid derivatives through cyclization reactions.

  • Introduction of the Benzodioxole Group: Using benzodioxole derivatives via alkylation or coupling reactions.

  • Functionalization with Chlorophenyl and Propionamide Groups: Employing chlorophenyl reagents and amide coupling agents.

Potential Pharmacological Applications

This compound's structural features suggest it may act as:

  • A protein kinase inhibitor, targeting enzymes involved in cancer signaling pathways.

  • A receptor modulator, interacting with G-protein-coupled receptors or ion channels due to its aromatic groups.

Bioactivity Studies

Preliminary studies on related quinazoline derivatives indicate:

  • Anticancer Activity: Quinazoline-based compounds have shown efficacy in inhibiting EGFR (epidermal growth factor receptor) pathways.

  • Antimicrobial Properties: The benzodioxole moiety is known for antimicrobial effects.

Toxicity Profile

While data specific to this compound is limited, similar molecules exhibit:

  • Low acute toxicity in animal models.

  • Potential for mild irritation at high concentrations.

Molecular Docking Studies

Docking simulations suggest that this compound can bind effectively to active sites of enzymes like tyrosine kinases due to its planar aromatic regions and hydrogen bond donors/acceptors.

ADMET Predictions

Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties include:

  • Good oral bioavailability due to its moderate molecular weight and lipophilicity.

  • Likely metabolism via cytochrome P450 enzymes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator